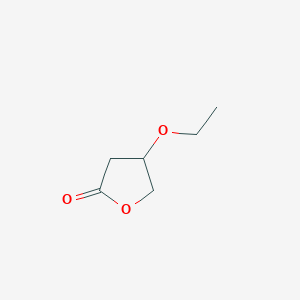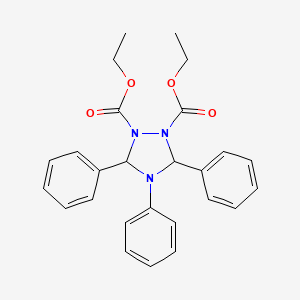
Diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate typically involves the reaction of aldehydes with thiosemicarbazide in the presence of an acidic ionic liquid as a catalyst . The reaction is carried out in a 60:40 v/v water/ethanol mixture at room temperature, leading to the formation of the target compound . The structure of the synthesized compound is confirmed using techniques such as NMR, IR, and ESI-MS analysis .
Chemical Reactions Analysis
Diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate has several scientific research applications. It is used in medicinal chemistry as a potential acetylcholinesterase inhibitor, showing significant inhibitory activity with low IC50 values . Additionally, it exhibits free radical scavenging activity, making it a candidate for antioxidant research . The compound’s unique structure and properties also make it useful in materials science for the development of new materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate involves its interaction with molecular targets such as acetylcholinesterase . The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects .
Comparison with Similar Compounds
Diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate can be compared with other similar compounds such as 1,2,4-triazolidine-3-thiones and 3,5-ditetrazolyl-1,2,4-triazole . While these compounds share a similar triazolidine core, they differ in their substituents and specific chemical properties .
Properties
CAS No. |
13175-10-5 |
|---|---|
Molecular Formula |
C26H27N3O4 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
diethyl 3,4,5-triphenyl-1,2,4-triazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H27N3O4/c1-3-32-25(30)28-23(20-14-8-5-9-15-20)27(22-18-12-7-13-19-22)24(21-16-10-6-11-17-21)29(28)26(31)33-4-2/h5-19,23-24H,3-4H2,1-2H3 |
InChI Key |
DSGORSPFIDYVHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(N(C(N1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


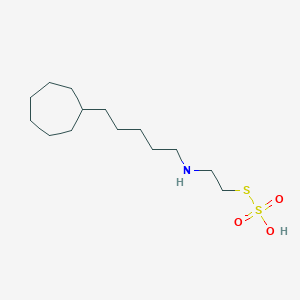
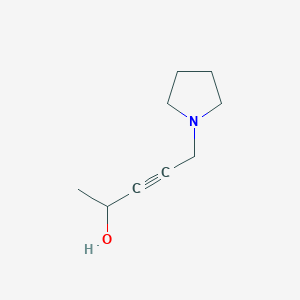
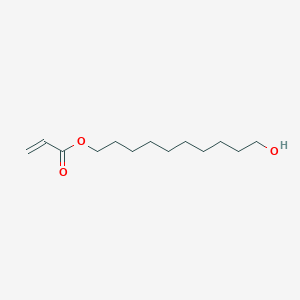

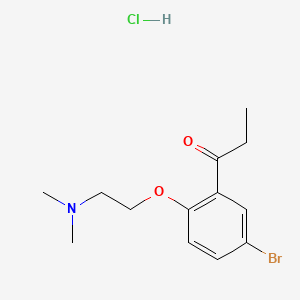
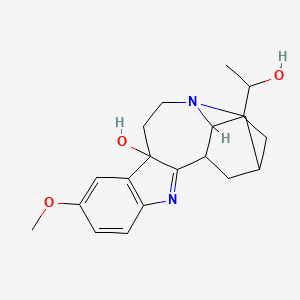
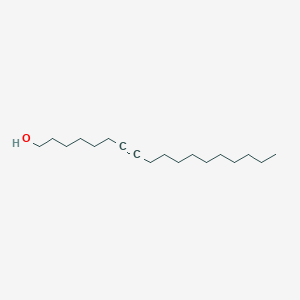
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
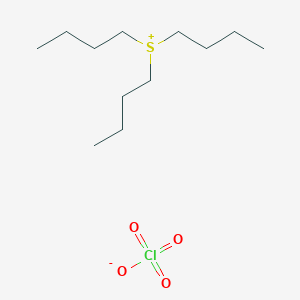
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
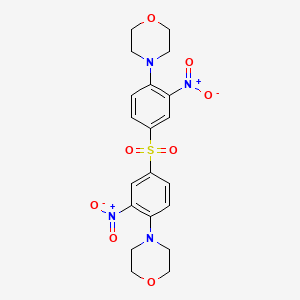
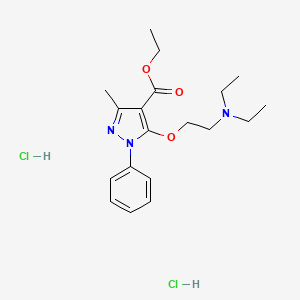
![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)
